molecular formula C8H7F3IN B13926941 4-Iodo-2-methyl-5-(trifluoromethyl)aniline

4-Iodo-2-methyl-5-(trifluoromethyl)aniline

Cat. No.: B13926941
M. Wt: 301.05 g/mol
InChI Key: DEDYUZMFJPWITL-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-5-(trifluoromethyl)benzenamine is an organic compound with the molecular formula C8H7F3IN It is a derivative of benzenamine, where the benzene ring is substituted with iodine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-5-(trifluoromethyl)benzenamine typically involves the iodination of 2-methyl-5-(trifluoromethyl)benzenamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-5-(trifluoromethyl)benzenamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-2-methyl-5-(trifluoromethyl)benzenamine.

Scientific Research Applications

4-Iodo-2-methyl-5-(trifluoromethyl)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Iodo-2-methyl-5-(trifluoromethyl)benzenamine exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic ring and substituents, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzotrifluoride: Similar structure but lacks the methyl group.

    4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an amine group.

    4-Iodoanisole: Contains a methoxy group instead of a trifluoromethyl group.

Uniqueness

4-Iodo-2-methyl-5-(trifluoromethyl)benzenamine is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both iodine and trifluoromethyl groups makes it highly reactive in substitution and coupling reactions, while the methyl group adds steric hindrance, influencing its reactivity and selectivity in various applications.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

4-iodo-2-methyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3IN/c1-4-2-6(12)5(3-7(4)13)8(9,10)11/h2-3H,13H2,1H3

InChI Key

DEDYUZMFJPWITL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(F)(F)F)I

Origin of Product

United States

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